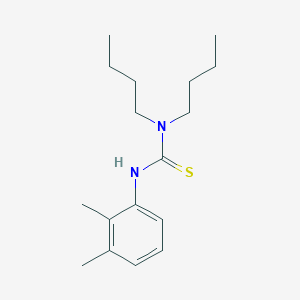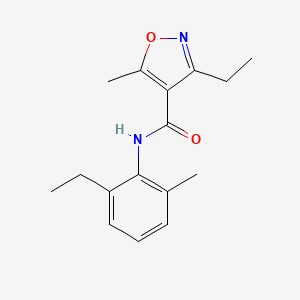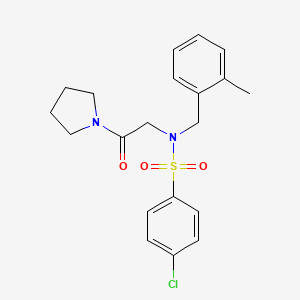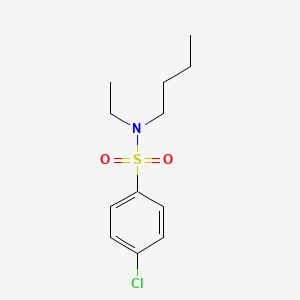![molecular formula C21H19Cl2NO3 B4622005 4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)
4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol
Overview
Description
4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth, differentiation, and survival. Overexpression and/or activation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds similar to 4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is in photodynamic therapy for cancer treatment. A study discusses a zinc phthalocyanine derivative with properties useful for this application. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Complex Formation with Lanthanides
Another application involves the formation of lanthanide complexes. The synthesis and characterization of N4O3 amine phenol and its lanthanide complexes provide insights into potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).
Potential for Microbial Carboxylation-Dehydroxylation
Microbial carboxylation-dehydroxylation of phenolic compounds, including those similar to the compound , highlights its potential use in environmental biotechnology. This process is crucial in the biodegradation of various organic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Electronic and Spectroscopic Properties
Research focusing on the electronic and spectroscopic properties of similar compounds provides valuable information for developing new materials with specific optical and electronic characteristics. These properties are essential in fields like optoelectronics and sensor technology (Beytur & Avinca, 2021).
Antioxidant and Antibacterial Activities
Investigations into the antioxidant and antibacterial activities of phenol derivatives suggest potential applications in medicine and pharmacology. The ability of these compounds to inhibit bacterial growth and oxidative stress is crucial for developing new therapeutic agents (Sen, Efil, Bekdemir, & Dinçer, 2017).
Properties
IUPAC Name |
4-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-26-20-4-2-3-14(12-24-17-7-9-18(25)10-8-17)21(20)27-13-15-5-6-16(22)11-19(15)23/h2-11,24-25H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMUCREVVLMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)



![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)
![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
